4-(2-ethylbutanoyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide
CAS No.: 439112-09-1
Cat. No.: VC8116354
Molecular Formula: C16H20N2O3
Molecular Weight: 288.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 439112-09-1 |
|---|---|
| Molecular Formula | C16H20N2O3 |
| Molecular Weight | 288.34 g/mol |
| IUPAC Name | 4-(2-ethylbutanoyl)-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide |
| Standard InChI | InChI=1S/C16H20N2O3/c1-3-11(4-2)15(19)12-8-14(17-9-12)16(20)18-10-13-6-5-7-21-13/h5-9,11,17H,3-4,10H2,1-2H3,(H,18,20) |
| Standard InChI Key | VVBJLPAWVKYPQE-UHFFFAOYSA-N |
| SMILES | CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCC2=CC=CO2 |
| Canonical SMILES | CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCC2=CC=CO2 |
Introduction
Key Findings
4-(2-Ethylbutanoyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide (CAS: 439112-09-1) is a synthetic pyrrole-2-carboxamide derivative with potential pharmacological applications. Its molecular structure combines a pyrrole core functionalized with a 2-ethylbutanoyl group and a furylmethyl carboxamide substituent. While direct biological data for this compound remain limited, structural analogs demonstrate antimicrobial, antiparasitic, and antitubercular activities. This review synthesizes available data on its synthesis, physicochemical properties, and inferred biological relevance.
Chemical Identity and Structural Analysis
Molecular Characterization
The compound has the molecular formula C₁₆H₂₀N₂O₃ and a molecular weight of 288.34 g/mol. Key structural features include:
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A pyrrole ring substituted at position 4 with a 2-ethylbutanoyl group.
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A carboxamide moiety at position 2 linked to a furylmethyl group.
The IUPAC name is 4-(2-ethylbutanoyl)-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide, and its SMILES representation is CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCC2=CC=CO2.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 439112-09-1 |
| Molecular Formula | C₁₆H₂₀N₂O₃ |
| Molecular Weight | 288.34 g/mol |
| SMILES | CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCC2=CC=CO2 |
| InChI Key | VVBJLPAWVKYPQE-UHFFFAOYSA-N |
Synthesis and Preparation
Structural Modifications
Structure-activity relationship (SAR) studies on related compounds highlight:
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Electron-withdrawing groups (e.g., halogens) on aromatic substituents enhance antimicrobial potency .
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Bulky substituents (e.g., adamantyl) on the carboxamide improve metabolic stability .
Biological Activity and Mechanisms
Metabolic Stability
Key factors influencing pharmacokinetics:
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4-Substituents on aromatic rings reduce microsomal clearance (e.g., 4-fluorophenyl vs. unsubstituted phenyl) .
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Furylmethyl groups may enhance solubility but could increase susceptibility to oxidative metabolism .
Table 2: Inferred Pharmacological Profile
| Property | Inference |
|---|---|
| Target | MmpL3 (hypothesized) |
| MIC (Antitubercular) | <0.016 μg/mL (analogs) |
| Metabolic Stability | Moderate (predicted) |
Applications in Medicinal Chemistry
Role in Drug Synthesis
This compound serves as a key intermediate in synthesizing more complex molecules. For example:
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